molecular formula C6H12ClN B2409573 1-Vinylcyclobutanamine hydrochloride CAS No. 1416374-23-6

1-Vinylcyclobutanamine hydrochloride

Cat. No.: B2409573
CAS No.: 1416374-23-6
M. Wt: 133.62
InChI Key: XTSGLFRAIJTZAO-UHFFFAOYSA-N
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Description

1-Vinylcyclobutanamine hydrochloride is a synthetic compound belonging to the class of cyclobutane derivatives. It is characterized by the presence of a vinyl group attached to a cyclobutanamine moiety. This compound has garnered interest due to its potential biological activities and diverse applications in various fields.

Preparation Methods

The synthesis of 1-vinylcyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with vinylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Vinylcyclobutanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Vinylcyclobutanamine hydrochloride has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Researchers are exploring its potential as a bioactive compound with possible applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, although further research is needed to fully understand its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-vinylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Vinylcyclobutanamine hydrochloride can be compared with other cyclobutane derivatives, such as cyclobutanamine and vinylcyclobutane. While these compounds share a similar core structure, the presence of the vinyl group in this compound imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Similar compounds include:

  • Cyclobutanamine
  • Vinylcyclobutane
  • Cyclobutanone derivatives

Properties

IUPAC Name

1-ethenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(7)4-3-5-6;/h2H,1,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSGLFRAIJTZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416374-23-6
Record name 1-ethenylcyclobutan-1-amine hydrochloride
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